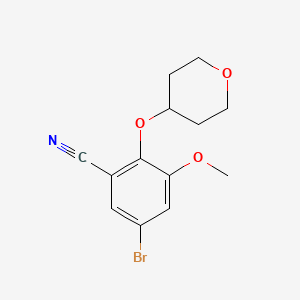

5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile

描述

5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile is an organic compound with the molecular formula C13H14BrNO3 It is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydro-2H-pyran-4-yl ether group attached to a benzonitrile core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile typically involves multiple steps:

Bromination: The starting material, 3-methoxybenzonitrile, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5-position.

Etherification: The brominated intermediate is then subjected to etherification with tetrahydro-2H-pyran-4-ol. This step often requires the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and etherification steps, ensuring higher yields and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like ethanol or acetonitrile.

Major Products

Oxidation: 5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzaldehyde or 5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid.

Reduction: 5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

5-Bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile is primarily investigated as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance bioactivity or selectivity toward specific biological targets.

Case Study:

In a study exploring the compound's interaction with biological targets, researchers focused on its binding affinity with enzymes involved in cancer pathways. Preliminary results indicated that structural modifications could significantly influence its pharmacokinetics and therapeutic efficacy .

Agrochemicals

The compound's unique properties suggest potential applications in agrochemicals, where it could serve as a precursor for developing herbicides or pesticides. Its reactivity allows for the synthesis of derivatives that may exhibit enhanced efficacy against specific pests or diseases affecting crops.

Example Application:

Research has shown that similar compounds with brominated aromatic structures can exhibit herbicidal activity, indicating a promising avenue for further exploration with this compound .

Materials Science

In materials science, this compound could be investigated for its potential use in developing novel polymers or coatings due to its unique chemical structure. The bromine atom may enhance cross-linking properties, while the methoxy group could improve solubility in organic solvents.

Potential Research Direction:

Studies on related compounds have demonstrated their utility in creating advanced materials with specific mechanical properties, suggesting that this compound could be similarly beneficial .

作用机制

The mechanism of action of 5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The bromine atom and methoxy group can also participate in various interactions, enhancing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

5-bromo-2-methoxybenzonitrile: Lacks the tetrahydro-2H-pyran-4-yl ether group, making it less versatile in chemical reactions.

3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile:

5-bromo-3-methoxybenzonitrile: Lacks the tetrahydro-2H-pyran-4-yl ether group, limiting its use in certain synthetic pathways.

Uniqueness

5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile is unique due to the combination of the bromine atom, methoxy group, and tetrahydro-2H-pyran-4-yl ether group. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

生物活性

5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile is a complex organic compound with a unique molecular structure that combines a benzonitrile moiety with a bromophenol and an ether linkage to a tetrahydropyran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.

Molecular Structure and Characteristics

- Molecular Formula : C13H14BrN O3

- CAS Number : 943311-78-2

- Density : Approximately 1.4 g/cm³

- Boiling Point : Around 499.1 °C

- LogP Value : Indicative of lipophilicity, which is crucial for biological interactions.

The presence of bromine and methoxy groups enhances its chemical reactivity, allowing for potential nucleophilic substitution reactions and further functionalization through demethylation processes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving specific catalysts and conditions to optimize yield and purity. The compound can also participate in coupling reactions, such as Sonogashira or Ullmann-type reactions, to form more complex structures .

The biological activity of this compound is primarily attributed to its interactions with biological targets. Investigating these interactions provides insights into its mechanism of action and potential therapeutic benefits. Studies have indicated that the compound may exhibit binding affinity with various enzymes or receptors, which could lead to significant pharmacological effects .

Case Studies and Research Findings

- Antitumor Activity : Research on structurally related compounds has demonstrated that derivatives containing tetrahydropyran rings exhibit notable antitumor activities. For instance, studies on similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

- Antiparasitic Effects : The incorporation of specific functional groups has been shown to enhance the antiparasitic activity of related compounds. For example, modifications that improve aqueous solubility while maintaining metabolic stability have been crucial for developing effective antimalarial therapies .

- Enzyme Inhibition Studies : Interaction studies focusing on the binding affinity of this compound with enzymes have revealed potential inhibitory effects that could be exploited for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-bromo-6-methoxyphenol | Bromophenol structure | Moderate antimicrobial activity |

| 4-bromoanisole | Lacks benzonitrile functionality | Limited biological activity |

| Tetrahydropyran derivatives | Varies in substituents | Notable antitumor effects |

The unique combination of functional groups in this compound may enhance its reactivity and biological profile compared to structurally similar compounds .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Begin with a nucleophilic aromatic substitution (SNAr) reaction on 5-bromo-2-hydroxy-3-methoxybenzonitrile using tetrahydro-2H-pyran-4-ol under Mitsunobu conditions (e.g., DIAD, PPh₃) to introduce the pyran-4-yloxy group .

- Step 2 : Optimize solvent choice (e.g., THF or DMF) and reaction temperature (60–80°C) to minimize side products. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity (>95%) using ¹H/¹³C NMR and LC-MS.

- Key Considerations : Catalytic methods for etherification (e.g., Pd-mediated coupling) are less common but may offer regioselectivity advantages .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Purity : Use reverse-phase HPLC with a C18 column (ACN/water mobile phase) and UV detection at 254 nm .

- Structural Confirmation :

- ¹H/¹³C NMR for functional group analysis (e.g., methoxy protons at δ 3.8–4.0 ppm, pyran ring protons at δ 1.5–4.0 ppm).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Crystallinity : X-ray diffraction (XRD) for polymorph identification if applicable .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation :

- Avoid inhalation/contact by using fume hoods, nitrile gloves, and lab coats.

- Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Emergency Procedures : For skin exposure, rinse with water for 15+ minutes; seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. What are the potential sources of variability in pharmacological activity data for this compound, and how can experimental designs control for these factors?

- Variability Sources :

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) may alter solubility and bioavailability .

- Impurities : Trace byproducts (e.g., de-brominated intermediates) from synthesis can confound bioassay results .

- Controls :

- Standardize synthesis/purification protocols.

- Use orthogonal analytical methods (e.g., DSC for polymorph screening, LC-MS for impurity profiling).

- Include positive/negative controls in bioassays (e.g., kinase inhibition or cytotoxicity screens) .

Q. How do computational models predict the metabolic stability and drug-likeness of this compound, and what in vitro assays validate these predictions?

- Computational Tools :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~3.5), CYP450 inhibition, and metabolic clearance.

- Docking Studies : Target the benzonitrile moiety to enzymes like kinases or cytochrome P450 isoforms .

- Validation Assays :

- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Q. What contradictory findings exist regarding the compound’s stability under different storage conditions?

- Contradictions :

- Patent literature suggests stability under ambient conditions for weeks , while vendor data (e.g., Sigma-Aldrich) warns of degradation without inert storage .

- Resolution : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) per ICH guidelines. Monitor degradation products (e.g., hydrolysis of the nitrile group to amide) via LC-MS .

属性

IUPAC Name |

5-bromo-3-methoxy-2-(oxan-4-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-16-12-7-10(14)6-9(8-15)13(12)18-11-2-4-17-5-3-11/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGFCMTXPIPXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2CCOCC2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。